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Compound of Interest

Compound Name: Atr-IN-11

Cat. No.: B12423219

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological
evaluation of Atr-IN-11, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-
related (ATR) kinase. ATR kinase is a critical regulator of the DNA Damage Response (DDR), a
network of signaling pathways that senses and repairs damaged DNA.[1][2] As cancer cells
often exhibit high levels of replication stress and defects in DDR pathways, they become
heavily reliant on ATR for survival, making it a promising therapeutic target.[2][3] Atr-IN-11,
also identified as compound 5g in the primary literature, emerged from a drug discovery
program aimed at identifying novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as ATR
inhibitors.

Discovery and Biological Activity

Atr-IN-11 was identified through a structure-activity relationship (SAR) study of 6,7-dihydro-5H-
pyrrolo[3,4-d]pyrimidine derivatives. The research culminated in the discovery of compound 5g
(Atr-IN-11), which demonstrated highly potent inhibition of ATR kinase. In cellular assays, Atr-
IN-11 was shown to effectively block the phosphorylation of CHK1, a key downstream
substrate of ATR, confirming its mechanism of action in a cellular context.

Quantitative Data

The following tables summarize the key quantitative data for Atr-IN-11's biological activity.
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Compound Target IC50 (pM) Assay Type Reference

) Biochemical
Atr-IN-11 (59) ATR Kinase 0.007 ) [4]
Kinase Assay

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

Cell Line Treatment Effect Reference

Significant reduction

in the phosphorylation
OVCAR-3 Atr-IN-11 (59)

of ATR's downstream

signaling proteins.

OVCAR-3 is a human ovarian adenocarcinoma cell line.

ATR Signaling Pathway

The ATR signaling pathway is a crucial component of the DNA damage response, primarily
activated by single-stranded DNA (ssDNA) which can arise from various forms of DNA damage
and replication stress.[5] Upon activation, ATR phosphorylates a multitude of substrates,
including the checkpoint kinase 1 (CHK1), to orchestrate a cellular response that includes cell
cycle arrest, stabilization of replication forks, and promotion of DNA repair.[5][6] By inhibiting
ATR, compounds like Atr-IN-11 can disrupt these survival mechanisms in cancer cells, leading
to synthetic lethality, particularly in tumors with pre-existing DNA repair defects.[6]
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Caption: The ATR signaling pathway and the inhibitory action of Atr-IN-11.

Synthesis of Atr-IN-11

The synthesis of Atr-IN-11 (compound 5g) is achieved through a multi-step process starting
from commercially available reagents. The core 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
scaffold is constructed, followed by functionalization to yield the final product.
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Caption: General workflow for the synthesis of Atr-IN-11.

Experimental Protocols

The following are representative protocols for the key experiments used in the characterization
of Atr-IN-11. These are based on standard methodologies and the information provided in the
primary literature.

Representative Synthesis of Atr-IN-11 (Compound 59)

Note: This is a representative protocol based on the published reaction scheme. Specific
reaction conditions, purification methods, and yields may vary.

o Synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core:

o The synthesis begins with the construction of the bicyclic pyrrolopyrimidine core. This can
be achieved through various published methods, often involving the condensation of a
suitably substituted pyrrole precursor with a pyrimidine building block.

e Chlorination of the pyrimidine ring:

o The pyrrolopyrimidine core is then chlorinated, typically at the 4-position of the pyrimidine
ring, using a standard chlorinating agent such as phosphorus oxychloride (POCIs). The
reaction is generally heated to ensure complete conversion.

e Buchwald-Hartwig amination:

o The final step involves a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig
amination) between the 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine intermediate and
3-fluoroaniline.
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o

Reaction setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is
added the chlorinated intermediate, 3-fluoroaniline, a palladium catalyst (e.g., Pdz(dba)s),

a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate

solvent (e.g., 1,4-dioxane).

Reaction execution: The reaction mixture is heated at a specified temperature (e.g., 100-
120 °C) for several hours until the reaction is complete, as monitored by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and purification: Upon completion, the reaction mixture is cooled, diluted with an
organic solvent, and washed with water and brine. The organic layer is dried,
concentrated, and the crude product is purified by column chromatography on silica gel to
afford Atr-IN-11.

In Vitro ATR Kinase Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by
the ATR kinase.

e Reagents and Materials:

o

Recombinant human ATR/ATRIP complex.

GST-tagged p53 substrate.

ATP.

Atr-IN-11 (or other test compounds) at various concentrations.

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20).

HTRF detection reagents: Europium-labeled anti-phospho-p53 antibody and d2-labeled
anti-GST antibody.

384-well low-volume microplates.
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e Procedure:

(¢]

Atr-IN-11 is serially diluted to the desired concentrations.

o In a 384-well plate, the ATR/ATRIP enzyme and the GST-p53 substrate are mixed in the
assay buffer.

o The diluted Atr-IN-11 is added to the wells.
o The kinase reaction is initiated by the addition of ATP.
o The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

o The reaction is stopped by adding the HTRF detection reagents in a buffer containing
EDTA.

o The plate is incubated at room temperature to allow for antibody binding.

o The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at
620 nm and 665 nm).

o The ratio of the emission signals (665/620) is calculated, and the IC50 values are
determined from the dose-response curves.

Cellular Western Blot Analysis of CHK1 Phosphorylation

This assay determines the ability of Atr-IN-11 to inhibit ATR kinase activity within a cellular
context by measuring the phosphorylation of its downstream target, CHK1.

e Cell Culture and Treatment:

o OVCAR-3 cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine
serum (FBS) and 0.01 mg/mL bovine insulin, and maintained at 37°C in a humidified
atmosphere with 5% COs..

o Cells are seeded in 6-well plates and allowed to adhere overnight.
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o To induce replication stress and activate the ATR pathway, cells can be treated with a DNA
damaging agent (e.g., hydroxyurea or UV radiation).

o Cells are then treated with varying concentrations of Atr-IN-11 or a vehicle control (e.g.,
DMSO) for a specified period (e.g., 1-2 hours).

o Protein Extraction:

o After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and
lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

o The lysates are clarified by centrifugation, and the protein concentration of the supernatant
is determined using a protein assay (e.g., BCA assay).

o Western Blotting:

o Equal amounts of protein from each sample are separated by SDS-PAGE and transferred
to a PVDF membrane.

o The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline
with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

o The membrane is incubated overnight at 4°C with primary antibodies against phospho-
CHK1 (Ser345) and total CHK1. A loading control antibody (e.g., B-actin or GAPDH) is
also used.

o The membrane is washed with TBST and then incubated with the appropriate HRP-
conjugated secondary antibodies for 1 hour at room temperature.

o After further washing, the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system.

o The band intensities are quantified, and the level of phospho-CHKZ1 is normalized to total
CHK1 and the loading control.
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Caption: A typical workflow for the discovery and validation of an ATR inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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